molecular formula C14H14F2N4OS B6428532 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034609-48-6

2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B6428532
CAS No.: 2034609-48-6
M. Wt: 324.35 g/mol
InChI Key: BQYQFOMDTWNAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidin-4-yl scaffold substituted with a 1,2,5-thiadiazole ring at the 1-position. The molecule’s structure combines fluorine atoms at the 2- and 6-positions of the benzamide moiety, which may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name

2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4OS/c15-10-2-1-3-11(16)13(10)14(21)18-9-4-6-20(7-5-9)12-8-17-22-19-12/h1-3,8-9H,4-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQFOMDTWNAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=CC=C2F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Piperidinyl-Thiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the 1,2,5-thiadiazole ring, which is then coupled with a piperidine derivative.

    Introduction of the Difluoro Groups: The difluoro groups are introduced onto the benzamide core through electrophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling Reaction: The final step involves coupling the piperidinyl-thiadiazole moiety with the difluorobenzamide core under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its biological activity has been investigated for potential use as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for further drug development.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The difluoro groups may enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of 2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide becomes evident when compared to related piperidinyl-benzamide derivatives. Below is a detailed analysis:

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatoms
Target Compound C₁₅H₁₅F₂N₃OS* 327.37 1,2,5-Thiadiazol-3-yl, 2,6-difluorobenzamide S, N, F
GSK7975A (9) C₂₀H₁₆F₅N₃O₂ 425.36 4-Hydroxy-2-(trifluoromethyl)phenyl F, O
8a C₂₅H₂₈F₃N₅OS 527.60 3-Ethylthioureido, 3-(trifluoromethyl)benzamide S, F
8c C₂₃H₂₆ClN₅O₂S 495.00 4-Chloro-2-methoxybenzamide Cl, O, S
2,6-Difluoro-N-(1-isopropyl-piperidin-4-yl)benzamide C₁₅H₂₀F₂N₂O 282.33 Isopropyl F, O

Note: The target compound’s molecular formula is inferred based on structural similarity to and substitution patterns in –2.

  • Key Differences: The 1,2,5-thiadiazole group in the target compound distinguishes it from analogs like GSK7975A (trifluoromethylphenyl) and 8a (ethylthioureido), which lack sulfur-containing heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.